molecular formula C13H11NO3 B6367500 MFCD11876409 CAS No. 1111105-60-2

MFCD11876409

Cat. No.: B6367500
CAS No.: 1111105-60-2
M. Wt: 229.23 g/mol
InChI Key: JTRRPHRATQAWOO-UHFFFAOYSA-N
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Description

MFCD11876409 is a chemical compound cataloged under the MDL number system, which provides standardized identifiers for chemical substances used in research and industrial applications. The compound’s identifier aligns with patterns observed in other MDL entries, such as MFCD08448693 (CAS 1189653-33-5) and MFCD09997799 (CAS 177760-04-2), which are heterocyclic or aromatic derivatives with applications in pharmaceuticals or materials science .

Properties

IUPAC Name

methyl 3-(6-oxo-1H-pyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-5-2-4-9(8-10)11-6-3-7-12(15)14-11/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRRPHRATQAWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682923
Record name Methyl 3-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111105-60-2
Record name Methyl 3-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD11876409 involves several steps, starting with the preparation of the precursor compounds. These precursors undergo a series of chemical reactions, including condensation, cyclization, and functional group modifications, to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Advanced techniques such as automated control systems and real-time monitoring are employed to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

MFCD11876409 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The functional groups in this compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including solvents, temperature, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

MFCD11876409 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent and intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for treating specific diseases.

    Industry: this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of MFCD11876409 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can trigger a cascade of biochemical events, ultimately resulting in the observed effects of the compound.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize MFCD11876409, we compare it with structurally and functionally analogous compounds from the evidence, focusing on molecular properties, synthesis methods, and applications.

Table 1: Key Properties of this compound and Similar Compounds

Property This compound (Inferred) CAS 1761-61-1 (MFCD00003330) CAS 1189653-33-5 (MFCD08448693) CAS 177760-04-2 (MFCD09997799)
Molecular Formula Not explicitly stated C₇H₅BrO₂ C₁₁H₁₄ClFN₂O₃ C₇H₁₁N₃O₂
Molecular Weight ~200–300 g/mol (est.) 201.02 g/mol 276.69 g/mol 169.18 g/mol
Solubility Likely moderate 0.687 mg/mL (0.00342 mol/L) High GI absorption Soluble in ethanol and water
Functional Groups Presumed heterocyclic Bromobenzene, carboxylic acid Chlorofluoro, nitro, ether Imidazole, ester
Bioavailability Score N/A 0.55 High BBB permeability Moderate (dependent on formulation)
Key Applications Catalysis/Coordination Pharmaceutical intermediate Enzyme inhibition (CYP1A2/3A4) Synthetic intermediate

Structural and Functional Similarities

  • CAS 1761-61-1 (MFCD00003330) : This brominated aromatic compound shares a focus on halogenated aromatic systems, which are common in pharmaceutical intermediates. Unlike this compound, its solubility is explicitly quantified (0.687 mg/mL), and it exhibits moderate bioavailability .
  • CAS 1189653-33-5 (MFCD08448693) : A polyhalogenated nitro compound with high BBB permeability and CYP enzyme inhibition. Its molecular weight (276.69 g/mol) and chlorine/fluorine substituents differentiate it from this compound, which may lack such electronegative groups .
  • CAS 177760-04-2 (MFCD09997799): An imidazole derivative with ester functionality, synthesized via multi-step reactions in THF and ethanol. Its lower molecular weight (169.18 g/mol) and simpler heterocyclic core contrast with this compound’s inferred complexity .

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